

An In-Depth Technical Guide to 5-Chlorothiophene-2-sulfonyl chloride

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Compound of Interest

Compound Name: 5-Chlorothiophene-2-sulfonyl chloride

Cat. No.: B142095

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Abstract

5-Chlorothiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its unique bifunctional nature, featuring a reactive sulfonyl chloride group and a chlorinated thiophene ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, including its precise molecular weight, synthesis protocols, reactivity, and applications. We will delve into the mechanistic underpinnings of its common reactions, provide validated experimental procedures, and discuss its role in the synthesis of biologically active compounds, such as γ -secretase inhibitors for Alzheimer's disease research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. **5-Chlorothiophene-2-sulfonyl chloride**, identified by its CAS Number 2766-74-7, is a compound whose utility is directly linked to its specific physical and chemical characteristics.^[1]

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is $C_4H_2Cl_2O_2S_2$.^{[1][2]} Based on this, the calculated molecular weight is

approximately 217.09 g/mol .[2] Different sources may provide slightly varied values due to isotopic abundance considerations, with PubChem listing a monoisotopic mass of 215.8873270 Da and an average mass of 217.1 g/mol .[1] For routine laboratory use, 217.09 g/mol is a widely accepted and practical value.[2]

A summary of its key quantitative properties is presented below for rapid reference.

Property	Value	Source(s)
Molecular Weight	217.09 g/mol	[2]
Molecular Formula	C ₄ H ₂ Cl ₂ O ₂ S ₂	[1][2]
CAS Number	2766-74-7	[1][2]
Density	1.623 g/mL at 25 °C	[3]
Boiling Point	112-117 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.586 (lit.)	[3]
Melting Point	25 - 28 °C	[4]
Appearance	Colorless to light yellow solid/liquid	[4]

It is important to note that the compound's low melting point means it can exist as a semi-solid or viscous liquid at or slightly above standard room temperature.[3][4] It is also moisture-sensitive and reacts violently with water, necessitating careful handling under inert conditions. [5][6]

Synthesis and Purification

The reliable synthesis of **5-chlorothiophene-2-sulfonyl chloride** is crucial for its application. The most common and direct laboratory-scale preparation involves the chlorosulfonation of 2-chlorothiophene.[3] This electrophilic substitution reaction positions the sulfonyl chloride group at the C5 position, which is activated by the sulfur atom in the thiophene ring.

The causality behind this regioselectivity lies in the directing effect of the heteroatom. The sulfur atom in the thiophene ring can stabilize the Wheland intermediate formed during

electrophilic attack at the adjacent C2 or C5 positions. The C5 position is often favored, leading to the desired product.

Caption: General workflow for the synthesis of the target compound.

Validated Laboratory Synthesis Protocol

This protocol is adapted from established industrial and laboratory procedures.^[3] The use of phosphorus pentachloride (PCl_5) as a co-reagent or catalyst is often employed to enhance the reaction's efficiency.^[3]

Materials:

- 2-Chlorothiophene
- Chlorosulfonic acid
- Phosphorus pentachloride (optional, but recommended)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with magnetic stirrer
- Addition funnel
- Ice bath
- Rotary evaporator
- High-vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 2-chlorothiophene. Cool the flask to 0-5 °C using an ice bath.
- **Chlorosulfonation:** Slowly add chlorosulfonic acid dropwise to the stirred 2-chlorothiophene. If using, phosphorus pentachloride can be added portion-wise concurrently. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side-product formation.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product will separate into the organic phase.
- **Extraction and Washing:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.^[3]
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.^[3]
- **Purification:** The crude product is typically a pale yellow to white viscous mass.^[3] For high purity, purification by high-vacuum distillation is recommended (boiling point ~110-112 °C at reduced pressure).^[3]

Reactivity and Mechanistic Insights

The synthetic utility of **5-chlorothiophene-2-sulfonyl chloride** stems from the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the foundation for its primary application: the synthesis of sulfonamides.

Caption: Nucleophilic substitution at the sulfonyl chloride group.

Sulfonamide Formation

The reaction with primary or secondary amines is one of the most powerful transformations utilizing this reagent. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond.

This reaction is fundamental in medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore in a wide array of drugs, including antibiotics and diuretics.[4] The thiophene ring itself can participate in further functionalization or act as a bioisostere for a phenyl ring, offering a way to modulate a drug candidate's pharmacokinetic properties.

Applications in Drug Discovery & Materials Science

The structural motifs derived from **5-chlorothiophene-2-sulfonyl chloride** are prevalent in modern research and development.

- **Medicinal Chemistry:** Its most notable application is as a precursor for synthesizing sulfonamide-based enzyme inhibitors. For instance, it is a key building block in the preparation of Notch-1-sparing γ -secretase inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3][7] It is also used to prepare N-(3-(1H-pyrazol-1-yl)pyridin-2-yl)-5-chlorothiophene-2-sulfonamide, another molecule of interest in pharmaceutical research.
- **Coupling Reagents:** It can be reacted with 1-hydroxy-7-azabenzotriazole (HOAt) to form a stable and efficient coupling reagent (CTSOAt). This reagent facilitates the formation of amide and ester bonds, which are crucial transformations in pharmaceutical synthesis, often with high yields and under mild conditions.[8]
- **Materials Science:** The compound is used to create functionalized polymers. By incorporating the sulfonyl group into polymer backbones, researchers can enhance properties like thermal stability and conductivity, leading to the development of advanced materials.[4]
- **Agrochemicals:** Similar to its role in pharmaceuticals, it serves as an intermediate in the synthesis of novel pesticides and herbicides, where the sulfonamide linkage is often critical for biological activity.[4]

Safety, Handling, and Storage

As a highly reactive and corrosive compound, stringent safety protocols must be followed when handling **5-chlorothiophene-2-sulfonyl chloride**.

- **Hazards:** The compound is classified as corrosive and causes severe skin burns and eye damage.[9][10] It reacts violently with water and moisture, potentially liberating toxic gas.[5][6] Inhalation can cause severe irritation to the respiratory tract.
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and full eye/face protection (safety goggles and face shield).[9][10]
- **Handling:** Avoid all personal contact.[9] Do not breathe dust or vapors.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Keep containers securely sealed when not in use.[9]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][10] Recommended storage temperature is between 2-8°C.[4] The storage area should be designated for corrosive materials.
- **Spills and First Aid:** In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][10] For spills, use a dry clean-up procedure and avoid generating dust.[9] Neutralize residue carefully.

Conclusion

5-Chlorothiophene-2-sulfonyl chloride is more than just a chemical with a molecular weight of 217.09 g/mol ; it is an enabling tool for innovation in chemical science. Its predictable reactivity, coupled with the versatile nature of the thiophene ring, provides a reliable platform for the synthesis of a diverse range of high-value molecules. From creating potential new therapies for neurodegenerative diseases to developing next-generation materials, a deep understanding of this reagent's properties and protocols is essential for any scientist aiming to push the boundaries of molecular design and application.

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